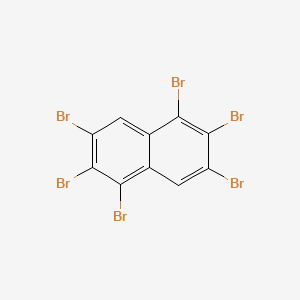

1,2,3,5,6,7-Hexabromonaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

33649-67-1 |

|---|---|

Molecular Formula |

C10H2Br6 |

Molecular Weight |

601.5 g/mol |

IUPAC Name |

1,2,3,5,6,7-hexabromonaphthalene |

InChI |

InChI=1S/C10H2Br6/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2H |

InChI Key |

BBKFJDUGJWLVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)C=C(C(=C2Br)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Isomer Chemistry of Hexabromonaphthalenes

Synthetic Approaches for Hexabromonaphthalene Production

The production of hexabromonaphthalenes typically proceeds through the direct bromination of naphthalene (B1677914). This process is often challenging to control, yielding complex mixtures of isomers with varying degrees of bromination. The final product distribution is a result of the interplay between the brominating agent, catalytic system, and reaction parameters.

Direct bromination of naphthalene with elemental bromine (Br₂) is the most common method for synthesizing polybrominated naphthalenes. The reaction proceeds via electrophilic aromatic substitution, where the naphthalene ring is attacked by a bromonium ion or a polarized bromine molecule. As more bromine atoms are added to the naphthalene core, the ring becomes progressively deactivated, requiring more stringent conditions for further substitution. The synthesis of higher brominated naphthalenes, such as hexabromoisomers, often necessitates the use of excess brominating agents and harsh reaction conditions to overcome this deactivation. mdpi.com Common reagents used in these brominations include bromine in various solvents. mdpi.com

Catalytic systems play a pivotal role in the bromination of naphthalene, influencing both the reaction rate and the regioselectivity of the products. Lewis acid catalysts, such as iron powder, are frequently employed to facilitate the formation of the electrophilic bromine species. For instance, the synthesis of 1,2,3,4,6,7-hexabromonaphthalene (B1210115) has been achieved through the bromination of naphthalene using bromine in the presence of iron powder. mdpi.com

Solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) (e.g., KSF clay), have also been investigated for naphthalene bromination. mdpi.com These catalysts can offer advantages in terms of product selectivity and ease of separation. Studies have shown that KSF clay can effectively catalyze the polybromination of naphthalene, leading to mixtures of tri- and tetrabromonaphthalenes. mdpi.com The use of such catalysts demonstrates a shift towards greener chemical processes, although achieving high selectivity for a single hexabromonaphthalene isomer remains a significant challenge. mdpi.com The absence of a catalyst, even with an excess of bromine over extended periods, typically results in only lower brominated naphthalenes, highlighting the critical role of the catalyst in achieving higher degrees of substitution.

Reaction conditions, including temperature and the choice of solvent, have a profound impact on the synthesis of hexabromonaphthalenes. Higher temperatures are generally required to achieve higher levels of bromination. A known method for preparing a hexabromonaphthalene isomer involves conducting the reaction in boiling dichloromethane (B109758) (DCM). mdpi.com The solvent not only facilitates the dissolution of reactants but can also influence the reaction pathway. Chlorinated solvents like DCM and carbon tetrachloride are common, though their environmental impact has encouraged exploration of alternative systems. mdpi.com

The duration of the reaction is another critical parameter. Longer reaction times can lead to changes in the product distribution, sometimes due to the reversibility of the bromination process. mdpi.com For example, extended reaction times in the presence of KSF clay have been observed to alter the ratios of different polybrominated naphthalene isomers. mdpi.com

Table 1: Summary of Reaction Conditions for Naphthalene Polybromination

| Catalyst | Bromine Equivalents | Solvent | Temperature | Products | Reference |

|---|---|---|---|---|---|

| KSF Clay | 3 | Dichloromethane | 25 °C | 1,4,6-Tribromonaphthalene (major), Di- and other Tribromonaphthalenes | mdpi.com |

| KSF Clay | 4 | Dichloromethane | 25 °C | 1,2,4,6-Tetrabromonaphthalene (major), 1,3,5,7-Tetrabromonaphthalene | mdpi.com |

| Iron Powder | Not specified | Boiling Dichloromethane | ~40 °C | 1,2,3,4,6,7-Hexabromonaphthalene | mdpi.com |

Regioselective Synthesis Strategies for Defined Hexabromonaphthalene Isomers

Achieving regioselectivity in the synthesis of specific hexabromonaphthalene isomers is a significant synthetic challenge due to the numerous possible substitution patterns. Research has focused on developing targeted strategies to control the placement of bromine atoms on the naphthalene skeleton.

The synthesis of 1,2,3,4,6,7-hexabromonaphthalene has been specifically reported through the direct bromination of naphthalene. mdpi.com This method involves the reaction of naphthalene with bromine in the presence of iron powder as a catalyst. The reaction is carried out in boiling dichloromethane (DCM) over a period of four hours. mdpi.com This approach represents a direct, albeit likely low-yielding, method to a specific hexabrominated isomer. The structure of this compound is defined by the specific positions of the six bromine atoms on the naphthalene rings.

The preparation and definitive structural confirmation of 2,3,4,5,6,7-hexabromonaphthalene (B1214009) are not extensively documented in the reviewed scientific literature. While methods exist for producing various polybrominated naphthalenes, the targeted synthesis of this specific, highly symmetrical isomer appears to be a complex challenge that has not been widely reported. Structural confirmation of such compounds would typically rely on advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, to unambiguously determine the precise substitution pattern.

Characterization of Isomeric Mixtures in Hexabromonaphthalene Synthesis Products

Given that the synthesis of hexabromonaphthalenes often yields a mixture of isomers, the ability to accurately characterize these complex products is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating the components of the isomeric mixture and providing information about their molecular weight and fragmentation patterns. thermofisher.comijiset.com The fragmentation of polybrominated compounds in MS is characterized by the isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br), which results in a distinctive pattern of peaks for the molecular ion and its fragments.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the structural elucidation of the individual isomers. libretexts.orgresearchgate.netmdpi.com The chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum, along with the number of signals and their chemical shifts in the ¹³C NMR spectrum, provide detailed information about the substitution pattern on the naphthalene ring. For instance, the number of distinct signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. researchgate.netmdpi.com

Table 2: Spectroscopic and Chromatographic Techniques for Characterization

| Technique | Information Obtained | Relevance to Hexabromonaphthalene Isomers |

| Gas Chromatography (GC) | Separation of isomers based on their boiling points and polarity. | Provides the retention time for each isomer, allowing for their separation and quantification in a mixture. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms the presence of hexabromonaphthalenes and helps in identifying isomers based on their mass-to-charge ratio and characteristic bromine isotopic patterns. |

| ¹H NMR Spectroscopy | Chemical environment and connectivity of protons. | The number of signals, their chemical shifts, and coupling patterns reveal the substitution pattern of bromine atoms on the naphthalene core. |

| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | The number of signals indicates the symmetry of the isomer, and chemical shifts provide information about the electronic environment of each carbon atom. |

Advanced Separation and Purification Techniques for Hexabromonaphthalene Isomers

The separation of closely related isomers from a complex mixture is a significant hurdle. Due to their similar physical properties, such as boiling points and solubilities, traditional purification methods like distillation and simple crystallization are often ineffective.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the isolation and purification of individual isomers from a mixture. teledynelabs.comwarwick.ac.uknih.gov By utilizing a suitable stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase composition, it is possible to achieve separation of isomers with very similar polarities. rdd.edu.iq The choice of solvent system and gradient elution program is critical for successful separation.

Fractional crystallization can also be a viable technique, particularly if there are significant differences in the crystal lattice energies and solubilities of the isomers in a specific solvent system. This method involves a series of crystallization and re-crystallization steps to enrich and ultimately isolate the desired isomer. The success of this technique is highly dependent on finding the right solvent and temperature conditions.

Table 3: Advanced Separation Techniques

| Technique | Principle of Separation | Application to Hexabromonaphthalene Isomers |

| Preparative HPLC | Differential partitioning between a stationary and a mobile phase. | Can separate isomers based on small differences in polarity, allowing for the isolation of pure compounds. |

| Fractional Crystallization | Differences in solubility and crystal packing. | Can be used to enrich and purify an isomer if suitable solvent and temperature conditions are identified. |

| Column Chromatography | Adsorption or partition on a solid support. | Can be used for initial fractionation of the isomeric mixture based on polarity. |

Environmental Occurrence, Fate, and Transport of Hexabromonaphthalenes

Primary Sources and Pathways of Hexabromonaphthalene Introduction into the Environment

The introduction of hexabromonaphthalenes into the environment is largely unintentional, stemming from their formation as by-products in industrial chemical manufacturing, emissions from high-temperature processes, and the slow release from older products containing BFRs.

A significant historical source of hexabromonaphthalenes has been their formation as contaminants during the manufacture of polybrominated biphenyls (PBBs). Research has identified hexabromonaphthalene (HBN) as a toxic contaminant within the commercial PBB mixture known as Firemaster BP-6. acs.org This flame retardant mixture was the cause of a major public health emergency in Michigan in 1974. acs.org

Further analysis of the hexabrominated naphthalene (B1677914) derived from the direct bromination of naphthalene, a process relevant to the synthesis of such flame retardants, revealed that it is not a single compound. Instead, it is a mixture of at least two closely related isomers: 1,2,3,4,6,7-hexabromonaphthalene (B1210115) and 2,3,4,5,6,7-hexabromonaphthalene (B1214009), present in a roughly 60:40 ratio. acs.org The presence of these HBN isomers as impurities in PBB mixtures means that wherever PBBs were used and subsequently released into the environment, a concurrent release of HBNs likely occurred.

The thermal degradation of materials containing brominated flame retardants, such as those found in electronic waste (e-waste) and other consumer products, can lead to the formation and emission of a variety of hazardous substances, including polybrominated naphthalenes. The incineration of municipal and hazardous waste is a known source of polychlorinated naphthalenes (PCNs), which are structurally similar to PBNs. acs.orgnih.gov Studies on waste incinerator stack gas have confirmed the presence of PCNs, with concentrations varying widely depending on the type of waste and the combustion conditions. acs.org

While direct quantification of 1,2,3,5,6,7-hexabromonaphthalene from such sources is not widely documented, the fundamental chemical processes suggest that the combustion of products containing BFRs can create conditions suitable for the formation of PBNs. umich.edu The oxidative decomposition of BFRs liberates brominated aromatic precursors that can recombine to form larger molecules like polybrominated dibenzofurans (PBDFs) and potentially PBNs. nih.govglec.com Therefore, waste incineration and other high-temperature industrial activities are considered potential, albeit not fully quantified, sources of hexabromonaphthalenes in the environment. nih.gov

Many BFRs were used as additive flame retardants, meaning they were physically mixed with the polymer matrix of a product rather than being chemically bound to it. researchgate.netospar.org This makes them susceptible to leaching and volatilization from the products over time. Consumer goods manufactured decades ago, containing now-banned or restricted BFRs like PBBs, act as a long-term "legacy" source of these contaminants to the environment. nih.govnih.govpanda.org

Products such as older electronics, building materials, and furniture containing these legacy BFRs can release them into indoor and outdoor environments through dust and off-gassing. researchgate.net Given that hexabromonaphthalenes were contaminants in PBB mixtures, the slow degradation and disposal of PBB-containing articles contribute to the ongoing release of HBNs into soil, water, and air. acs.org The improper disposal and recycling of e-waste, which contains a complex mixture of BFRs, is a significant pathway for the release of these legacy chemicals into the environment. umed.plresearchgate.net

Distribution and Levels of Hexabromonaphthalenes in Environmental Matrices

Once released, the physicochemical properties of hexabromonaphthalenes, such as their low water solubility and high lipophilicity, govern their distribution in the environment. They tend to adsorb to particulate matter and accumulate in organic-rich compartments like sediment, soil, and biota.

Data on the specific concentrations of this compound in the environment are scarce. However, studies on the broader class of polyhalogenated naphthalenes confirm their presence in various abiotic compartments. Sediments, in particular, act as a sink for these persistent compounds. glec.com

Studies in the Great Lakes region, an area with a long history of industrial activity, have investigated the presence of related compounds. For instance, polychlorinated naphthalenes (PCNs) have been detected in Lake Ontario sediments at concentrations ranging from 21 to 38 ng/g (dry weight). acs.org While data for brominated analogs in the same region is less specific, the general behavior of these compounds suggests that sediments near industrial sources or in areas with significant historical pollution are likely to contain measurable levels of hexabromonaphthalenes. The contamination of sediments by persistent organic pollutants is a widespread issue in the Great Lakes basin. umich.eduepa.gov

The table below summarizes findings on related halogenated naphthalenes in sediments, providing an indication of the potential environmental concentrations of hexabromonaphthalenes.

| Compound Class | Location | Matrix | Concentration Range |

| Polychlorinated Naphthalenes (PCNs) | Lake Ontario | Surface Sediment | 21 - 38 ng/g dw |

| Polybrominated Diphenyl Ethers (PBDEs) | Sundarban Mangrove Wetland, India | Core Sediment | 0.08 - 29.03 ng/g |

| Polybrominated Diphenyl Ethers (PBDEs) | Lake Michigan | Surficial Sediment | 1.7 - 4 ng/g dw |

| Polybrominated Diphenyl Ethers (PBDEs) | Lake Huron | Surficial Sediment | 1.0 - 1.9 ng/g dw |

This table presents data on related classes of compounds to indicate the general magnitude of halogenated pollutant concentrations in sediments, due to the lack of specific data for this compound.

The lipophilic nature of hexabromonaphthalenes facilitates their uptake and accumulation in the fatty tissues of living organisms, a process known as bioaccumulation. As these compounds are transferred up the food chain, their concentration can increase at each trophic level, a phenomenon called biomagnification. acs.orgtandfonline.com

While specific data for this compound in biota is limited, research on related compounds in various wildlife species highlights their potential for bioaccumulation. Polychlorinated naphthalenes have been found in the food web of the Great Lakes, with concentrations in lake trout reaching up to 3500 ± 3200 pg/g (wet weight). acs.org Studies on marine mammals have also detected PBNs. For example, in a subset of killer whale samples from the northeastern Pacific, total PBB concentrations ranged from 3.0 to 31 ng/g lipid weight, and total PCN concentrations were between 20 and 167 ng/g lipid weight. panda.org In various marine mammals from the North Atlantic and Arctic, several PCN congeners were detected in blubber samples at concentrations between 0.03 and 5.9 ng/g lipid weight. nih.gov

These findings suggest that hexabromonaphthalenes, if present in an ecosystem, will likely accumulate in wildlife, particularly in species at higher trophic levels.

The following table presents data on the concentration of related halogenated naphthalenes in various biological samples.

| Compound Class | Species | Location | Tissue | Concentration Range (lipid weight) |

| Polychlorinated Naphthalenes (PCNs) | Lake Trout | Lake Ontario | --- | up to 3,500 pg/g ww (not lipid) |

| Polybrominated Biphenyls (PBBs) | Killer Whales | Northeastern Pacific | Blubber | 3.0 - 31 ng/g |

| Polychlorinated Naphthalenes (PCNs) | Killer Whales | Northeastern Pacific | Blubber | 20 - 167 ng/g |

| Polychlorinated Naphthalenes (PCNs) | Various Marine Mammals | North Atlantic / Arctic | Blubber | 0.03 - 5.9 ng/g |

Environmental Persistence and Degradation Mechanisms of Hexabromonaphthalenes

The persistence of a chemical in the environment is a measure of its resistance to degradation. For compounds like hexabromonaphthalenes, this is a critical factor determining their potential for long-term environmental impact. Their stability is governed by a combination of photochemical and biological degradation processes.

Photodegradation Pathways of Hexabromonaphthalenes

Photodegradation, the breakdown of molecules by light, is a primary mechanism for the transformation of many organic pollutants in the environment. For polybrominated diphenyl ethers (PBDEs), a related class of brominated flame retardants, photodegradation proceeds through a process of reductive debromination, where bromine atoms are sequentially removed from the molecule. nih.gov This process generally leads to the formation of less brominated and often more mobile congeners.

Similarly, studies on polychlorinated naphthalenes (PCNs) have shown that they undergo photodegradation, leading to the formation of less chlorinated naphthalenes and, eventually, oxidative ring opening. mdpi.comresearchgate.net It is therefore highly probable that hexabromonaphthalenes follow a similar photodegradation pathway. Under the influence of solar radiation, particularly in the UV spectrum, the carbon-bromine bonds are expected to cleave, leading to the formation of pentabromonaphthalenes and other lower-brominated naphthalenes. The rate and extent of this degradation would be influenced by environmental conditions such as light intensity and the presence of other substances that can act as photosensitizers.

Biotransformation and Abiotic Degradation Processes in Environmental Systems

Biotransformation, the chemical alteration of substances by living organisms, is another crucial pathway for the breakdown of organic compounds. The high degree of bromination in hexabromonaphthalenes likely makes them resistant to rapid microbial degradation. However, research on naphthalene and its less halogenated derivatives provides insights into potential biotransformation routes.

Microbial degradation of naphthalene is often initiated by dioxygenase enzymes, which introduce hydroxyl groups to the aromatic rings, making them susceptible to ring cleavage. nih.govmdpi.comnih.govnih.gov While the presence of multiple bromine atoms on the naphthalene core of HBNs would sterically and electronically hinder such enzymatic attacks, it is not inconceivable that some microbial consortia, particularly those adapted to polluted environments, could evolve the capacity to slowly metabolize these compounds.

Studies in rats have shown that a mixture of hexabromonaphthalene isomers is only partially metabolized, with a significant portion remaining as the parent compound, indicating its persistence in biological systems. tandfonline.com The unmetabolized fraction was found to be particularly persistent in the liver. tandfonline.comtandfonline.com This suggests that while some biotransformation of hexabromonaphthalenes can occur, it is likely a slow process and may vary significantly between different isomers.

Abiotic degradation processes, other than photodegradation, are also a factor. However, given the stability of the naphthalene ring system and the strength of the carbon-bromine bonds, significant abiotic degradation in the absence of light is not expected to be a major environmental fate process.

Environmental Transport and Partitioning Behavior of Hexabromonaphthalenes

The movement and distribution of hexabromonaphthalenes within and between different environmental compartments—air, water, soil, and biota—are governed by their physicochemical properties.

Air-Surface Exchange Dynamics

The exchange of chemicals between the atmosphere and the Earth's surface is a key process in their environmental transport. For semi-volatile organic compounds like brominated flame retardants, this includes deposition from the atmosphere to surfaces and volatilization from surfaces back into the atmosphere. This dynamic is influenced by factors such as temperature, wind speed, and the chemical's vapor pressure and octanol-air partition coefficient (Koa). oaepublish.com

Research on various brominated flame retardants has demonstrated their presence in the atmosphere and their exchange with water bodies and terrestrial vegetation. researchgate.netnih.govoup.com For instance, the deposition of particle-bound BFRs is a significant pathway for their entry into aquatic and terrestrial ecosystems. nih.gov Given their structural similarity, hexabromonaphthalenes are expected to behave in a comparable manner, partitioning between the gas phase and atmospheric particles. This association with particles facilitates their removal from the atmosphere through wet and dry deposition.

Inter-Compartmental Partitioning (e.g., Sediment-Water, Biota-Water)

Once in aquatic systems, the high hydrophobicity (tendency to avoid water) of highly halogenated compounds like hexabromonaphthalenes drives their partitioning from the water column into sediment and biota. Studies on polychlorinated naphthalenes have shown that they have a high potential to accumulate in sediments, which act as a major environmental sink. nih.govfrontiersin.orgoaepublish.com The partitioning behavior is complex, with hydrophobicity playing a key role, and equilibrium between water and sediment is not always achieved. nih.gov

The lipophilic ("fat-loving") nature of hexabromonaphthalenes also leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. Research on a hexabromonaphthalene mixture in rats demonstrated significant accumulation in the liver and adipose tissue. tandfonline.com This indicates a high potential for these compounds to move from the water into aquatic organisms and subsequently biomagnify up the food chain.

The following table illustrates the expected partitioning behavior of hexabromonaphthalenes in the environment:

| Environmental Compartment | Expected Behavior of Hexabromonaphthalenes | Rationale |

| Water | Low concentrations in the dissolved phase. | High hydrophobicity leads to partitioning to other compartments. |

| Sediment | High potential for accumulation. | Strong adsorption to organic matter in sediments. nih.govfrontiersin.orgoaepublish.com |

| Biota (Aquatic) | High potential for bioaccumulation in fatty tissues. | High lipophilicity leads to accumulation in organisms. tandfonline.com |

| Air | Present in both gas phase and adsorbed to particles. | Semi-volatile nature allows for atmospheric presence and transport. oaepublish.comresearchgate.net |

Long-Range Environmental Transport Potential

Persistent organic pollutants that are semi-volatile can undergo long-range environmental transport, allowing them to be found in remote regions far from their original sources. This process involves cycles of deposition and re-volatilization, effectively allowing the compound to "hop" across the globe. Polychlorinated naphthalenes are known to undergo such long-range transport. oaepublish.com

Given their expected persistence and semi-volatile characteristics, hexabromonaphthalenes are also likely to have the potential for long-range environmental transport. Their presence on atmospheric particles can facilitate their transport over vast distances, leading to their deposition in pristine environments like the Arctic.

Advanced Analytical Techniques for Hexabromonaphthalene Congeners

Methodologies for Sample Preparation and Extraction of Hexabromonaphthalenes

Sample preparation is a critical initial step that significantly influences the reliability and accuracy of the final analytical result. For HBNs, this process involves isolating the target analytes from the sample matrix, concentrating them, and removing interfering substances.

Hexabromonaphthalenes, like other persistent organic pollutants, are found in a wide array of environmental compartments. The choice of extraction technique is highly dependent on the specific characteristics of the matrix, such as soil, sediment, water, or air.

Commonly employed extraction methods for related compounds in environmental samples include:

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of extraction with organic solvents.

Ultrasonic-Assisted Extraction (UAE): This method employs ultrasonic waves to create cavitation in the solvent, enhancing the disruption of the sample matrix and the transfer of analytes into the solvent.

Solid-Phase Extraction (SPE): For aqueous samples, SPE is a widely used technique where water is passed through a solid sorbent cartridge that retains the HBNs. The analytes are then eluted with a small volume of an organic solvent. Oasis HLB cartridges are often successfully applied for the enrichment of similar brominated compounds from water samples.

Matrix Solid-Phase Dispersion (MSPD): This method is particularly effective for solid and semi-solid samples like soil and sediment. It involves blending the sample with a solid-phase sorbent, which simultaneously disrupts the sample matrix and disperses it, creating a chromatographic material from which the analytes can be eluted.

The selection of an appropriate solvent or solvent mixture is paramount for achieving high extraction efficiency. Dichloromethane (B109758) (CH2Cl2) has been shown to be effective in extraction procedures for related brominated flame retardants.

Table 1: Comparison of Extraction Techniques for HBNs in Environmental Matrices

| Extraction Technique | Target Matrix | Advantages | Common Solvents |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Dust | Fast, Automated, Low solvent use | Toluene, Hexane/Acetone |

| Ultrasonic-Assisted Extraction (UAE) | Soil, Sediment, Dust | Simple, Inexpensive | Dichloromethane, Hexane |

| Solid-Phase Extraction (SPE) | Water | High pre-concentration factor, Removes interferences | Dichloromethane, Ethyl Acetate |

| Matrix Solid-Phase Dispersion (MSPD) | Soil, Sediment | Minimal solvent use, Integrates extraction and clean-up | Acetonitrile, Ethyl Acetate |

Extraction from Biological Specimen Matrices

The analysis of HBNs in biological samples such as tissues (e.g., liver), blood, serum, and hair is essential for understanding their bioaccumulation and toxicokinetics. nih.gov The extraction from these matrices is challenging due to their high lipid and protein content.

A common approach for extracting lipophilic compounds like HBNs from biological tissues involves:

Homogenization: The tissue sample is first homogenized to ensure a uniform consistency.

Solvent Extraction: The homogenized sample is then extracted with organic solvents. A combination of solvent extraction, partition, and adsorption chromatography can be used to isolate HBNs from liver tissue. nih.gov

Lipid Removal: Due to the high lipid content, a delipidation step is often necessary. This can be achieved through techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.

For blood or serum samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. gtfch.org In forensic analysis of congener substances in biological materials, it is vital to confirm the suitability of the sample, especially concerning storage effects. gtfch.org If available, serum or plasma are the preferred matrices for analysis. gtfch.org

Table 2: Extraction Methods for HBNs from Biological Samples

| Sample Matrix | Extraction Method | Key Steps & Considerations |

| Adipose Tissue, Liver | Solvent Extraction / GPC | Homogenization, extraction with hexane/dichloromethane, lipid removal via Gel Permeation Chromatography. |

| Blood, Serum, Plasma | Liquid-Liquid Extraction (LLE) | Protein precipitation (e.g., with formic acid), extraction with solvents like methyl tert-butyl ether (MTBE). |

| Blood, Serum, Plasma | Solid-Phase Extraction (SPE) | Sample loading onto a conditioned cartridge, washing to remove interferences, elution of HBNs. |

| Hair | Ultrasonic-Assisted Extraction (UAE) | Washing to remove external contamination, extraction with hexane/dichloromethane in an ultrasonic bath. |

Specialized Clean-up and Fractionation Protocols for Hexabromonaphthalene Isomeric Mixtures

Following initial extraction, the resulting extracts often contain a complex mixture of co-extracted substances (e.g., lipids, pigments) that can interfere with chromatographic analysis. Therefore, a rigorous clean-up and fractionation step is indispensable.

Multi-layered silica gel column chromatography is a widely adopted and effective clean-up technique. The column typically consists of different layers of silica gel with varying modifications:

Acidic Silica: A layer of silica gel impregnated with sulfuric acid is used to remove lipids and other oxidizable compounds.

Basic Silica: This layer can remove acidic interfering compounds.

Silver Nitrate Silica: This is particularly useful for separating certain halogenated compounds and removing sulfur-containing interferences.

Activated Silica/Florisil: Used for the final fractionation step, separating the analytes into different groups based on their polarity.

The choice and sequence of elution solvents are critical for achieving a successful separation of HBN isomers from other polybrominated or polychlorinated compounds.

Chromatographic Separation Techniques for Hexabromonaphthalene Isomers

Due to the existence of numerous possible isomers for hexabromonaphthalene, high-resolution chromatographic techniques are required to separate and quantify individual congeners.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most common and powerful technique for the analysis of polybrominated naphthalenes (PBNs). nih.gov

Key Optimization Parameters:

Capillary Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5), is often used for the separation of PBN congeners. nih.gov The retention of these compounds is associated with the number of chlorine substitutions and influenced by electronic descriptors. nih.gov

Oven Temperature Program: A carefully optimized temperature program is crucial for achieving baseline separation of the isomers. The program typically starts at a lower temperature, followed by a gradual ramp up to a higher temperature to elute the higher-brominated congeners.

Injector Type and Temperature: Split/splitless injection is commonly used. The injector temperature must be high enough to ensure the volatilization of the HBNs without causing thermal degradation.

Detector: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for trace-level analysis and can help differentiate HBNs from other halogenated compounds. nih.gov Isotope dilution methods using labeled internal standards are often employed for accurate quantification. nih.gov

Table 3: Typical GC-MS Parameters for Polyhalogenated Naphthalene (B1677914) Analysis

| Parameter | Typical Setting | Purpose |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | Non-polar phase for separation based on boiling point and structure. |

| Carrier Gas | Helium | Inert mobile phase. |

| Oven Program | 100°C (2 min), ramp 15°C/min to 320°C (10 min) | Optimized temperature gradient to separate multiple congeners. |

| Injector Temp. | 280°C | Ensures complete volatilization of analytes. |

| Detector | Triple Quadrupole MS (MS/MS) or HRMS | Provides high sensitivity and selectivity for congener-specific detection. |

Liquid Chromatography (LC) Applications for Hexabromonaphthalene Analysis

While GC is the predominant technique, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, especially for congeners that may be thermally labile. anjs.edu.iq

LC Methodologies:

Reversed-Phase HPLC: This is the most common LC mode for HBN analysis. A C18 or C8 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Detection: HPLC is most effectively coupled with tandem mass spectrometry (LC-MS/MS). chromatographyonline.com This combination provides excellent sensitivity and specificity, allowing for the detection of HBNs at very low concentrations. The use of a universal detector for HPLC is not always feasible, so the detector choice must be matched to the properties of the chemicals being analyzed. anjs.edu.iq

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another LC technique that has gained interest for separating polar and ionic analytes and could present future possibilities for analyzing metabolites or degradation products of HBNs. chromatographyonline.com

LC-MS/MS avoids the high temperatures of the GC injector, which can be advantageous. However, achieving the same degree of isomeric separation as with high-resolution GC can be challenging.

Table 4: Summary of LC-MS/MS for Brominated Compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Elutes compounds with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI) or APCI | Generates ions for mass analysis. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Highly selective and sensitive detection using multiple reaction monitoring (MRM). |

Spectrometric Detection and Quantification of Hexabromonaphthalenes

Spectrometric methods are the cornerstone of modern analytical strategies for hexabromonaphthalenes, providing the high selectivity and sensitivity required for trace-level analysis. These techniques, often coupled with powerful chromatographic separation, allow for the differentiation of individual congeners and their precise quantification.

Mass spectrometry (MS) is a powerful analytical technique used to identify unknown compounds, quantify known materials, and elucidate the structure of molecules. nih.gov When coupled with separation techniques like gas chromatography, it becomes an indispensable tool for the analysis of complex mixtures containing hexabromonaphthalene congeners. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process provides a unique "fingerprint" for each compound, allowing for its identification.

Tandem mass spectrometry, also known as MS/MS, adds another layer of specificity and sensitivity to the analysis. wikipedia.orgnationalmaglab.org In this technique, ions of a specific m/z are selected in the first mass analyzer, fragmented, and then the resulting fragment ions are analyzed in a second mass analyzer. wikipedia.orgyoutube.com This process, often referred to as MS², significantly reduces background noise and chemical interference, leading to more accurate and reliable quantification. nih.gov

The fragmentation patterns generated in MS/MS provide valuable structural information that can help to distinguish between different hexabromonaphthalene isomers. Common fragmentation pathways for brominated compounds involve the sequential loss of bromine atoms, which can be monitored to confirm the presence of these compounds.

Different types of mass spectrometers are employed for the analysis of hexabromonaphthalenes, each with its own advantages. These include triple quadrupole (QqQ) and quadrupole time-of-flight (QTOF) instruments. youtube.com The choice of instrument often depends on the specific requirements of the analysis, such as the need for high sensitivity, high resolution, or the ability to perform complex fragmentation experiments.

For the congener-specific analysis of hexabromonaphthalenes, the combination of high-resolution gas chromatography (HRGC) with high-resolution mass spectrometry (HRMS) is the gold standard. HRGC provides the exceptional separating power needed to resolve the numerous hexabromonaphthalene isomers present in technical mixtures and environmental samples. This is crucial as the toxicological properties of these compounds can vary significantly between different congeners.

HRMS offers a significant advantage over low-resolution mass spectrometry by providing highly accurate mass measurements. thermofisher.com This high mass accuracy allows for the determination of the elemental composition of an ion, which greatly aids in the confident identification of target compounds and the elimination of potential interferences. thermofisher.com The use of HRMS, particularly with technologies like Orbitrap mass spectrometers, has become increasingly valuable in environmental analysis due to its high sensitivity and selectivity. frontiersin.org

The typical HRGC-HRMS workflow for hexabromonaphthalene analysis involves the injection of a sample extract into the gas chromatograph, where the different congeners are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, and their exact masses are measured. By monitoring for the specific accurate masses of the hexabromonaphthalene congeners, analysts can achieve highly selective and sensitive detection, even in complex matrices.

The table below illustrates the key parameters often considered in an HRGC-HRMS method for hexabromonaphthalene analysis.

| Parameter | Description | Typical Value/Setting |

| Chromatographic Column | The stationary phase and dimensions of the column are critical for achieving the necessary separation of isomers. | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Temperature Program | A carefully controlled temperature ramp is used to elute the different congeners at distinct times. | Initial temp: 100°C, ramp to 300°C at 10°C/min |

| Ionization Mode | Electron ionization (EI) is commonly used for the analysis of non-polar compounds like hexabromonaphthalenes. | Electron Ionization (EI) |

| Mass Resolution | High resolution is essential for separating target ions from interfering ions with similar nominal masses. | > 10,000 |

| Monitored Ions | The specific m/z values of the molecular ions of the hexabromonaphthalene congeners are monitored for quantification. | Isotope cluster for C10H2Br6 |

While mass spectrometry is a powerful tool for identifying and quantifying known compounds, nuclear magnetic resonance (NMR) spectroscopy is unparalleled in its ability to elucidate the precise chemical structure of unknown molecules, including the various isomers of hexabromonaphthalene. researchgate.netnanoqam.ca NMR spectroscopy is based on the principle that atomic nuclei with a property called "spin" will absorb electromagnetic radiation at different frequencies when placed in a strong magnetic field. nanoqam.ca These absorption frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a wealth of information about the connectivity and spatial arrangement of atoms within a molecule. jchps.com

For hexabromonaphthalene isomers, ¹H (proton) and ¹³C (carbon) NMR are the most commonly used techniques. The ¹H NMR spectrum provides information about the number and types of hydrogen atoms present in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. By analyzing the chemical shifts, coupling patterns, and integration of the signals in these spectra, chemists can piece together the structure of a specific isomer.

More advanced NMR techniques, such as two-dimensional (2D) NMR, can provide even more detailed structural information. researchgate.net Techniques like COSY (Correlation Spectroscopy) can establish which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal the connectivity between protons and carbons. core.ac.uk For complex structures like hexabromonaphthalene isomers, these 2D NMR techniques are often essential for unambiguous structure determination.

The table below summarizes the types of information that can be obtained from different NMR experiments for the structural elucidation of hexabromonaphthalene isomers.

| NMR Experiment | Information Provided | Application to Hexabromonaphthalene Isomers |

| ¹H NMR | Number of unique proton environments, their chemical shifts, and spin-spin coupling. | Determines the substitution pattern of bromine atoms on the naphthalene ring by analyzing the remaining proton signals. |

| ¹³C NMR | Number of unique carbon environments and their chemical shifts. | Provides information on the carbon skeleton and the positions of bromine substitution. |

| COSY | Shows correlations between protons that are coupled to each other. | Helps to establish the connectivity of protons on the naphthalene ring. |

| HSQC | Shows correlations between protons and the carbons to which they are directly attached. | Links the proton and carbon skeletons of the molecule. |

| HMBC | Shows correlations between protons and carbons that are two or three bonds away. core.ac.uk | Crucial for establishing the overall connectivity of the molecule, including the positions of the bromine atoms. core.ac.uk |

Quality Assurance/Quality Control (QA/QC) in Hexabromonaphthalene Analytical Methods

To ensure the generation of reliable and defensible data, stringent quality assurance (QA) and quality control (QC) procedures are essential in the analysis of hexabromonaphthalenes. ucdavis.edusolubilityofthings.com QA encompasses the planned and systematic actions necessary to provide confidence in the entire analytical process, while QC refers to the operational techniques and activities used to monitor and maintain the quality of the analytical results. solubilityofthings.comsmu.ca

Key components of a robust QA/QC program for hexabromonaphthalene analysis include:

Standard Operating Procedures (SOPs): Detailed written procedures for all aspects of the analysis, from sample collection and preparation to instrumental analysis and data reporting. ucdavis.edu

Method Validation: A comprehensive evaluation of the analytical method to demonstrate that it is fit for its intended purpose. routledge.com This includes assessing parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

Calibration: Regular calibration of analytical instruments using certified reference standards to ensure accurate quantification. solubilityofthings.com

Use of Blanks: Analysis of method blanks, field blanks, and instrument blanks to assess and control for potential contamination. ucdavis.edu

Analysis of Duplicates: Analyzing a certain percentage of samples in duplicate to assess the precision of the analytical method. ucdavis.edu

Use of Certified Reference Materials (CRMs): Analysis of CRMs containing known concentrations of hexabromonaphthalenes to assess the accuracy of the method.

Participation in Interlaboratory Comparison Studies: Regular participation in proficiency testing schemes to evaluate the laboratory's performance against other laboratories.

The table below provides examples of typical QC samples and their purpose in the analysis of hexabromonaphthalenes.

| QC Sample | Purpose | Frequency | Acceptance Criteria |

| Method Blank | To assess for contamination introduced during the sample preparation and analysis process. | One per batch of samples | Below the limit of detection |

| Laboratory Control Spike (LCS) | To assess the accuracy and precision of the analytical method. | One per batch of samples | Recovery within 80-120% |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on the accuracy and precision of the method. | One per 20 samples | Recovery and relative percent difference (RPD) within established limits |

| Certified Reference Material (CRM) | To provide an independent assessment of the accuracy of the method. | As available | Measured concentration within the certified range |

Development and Validation of Novel Analytical Methodologies for Trace Level Hexabromonaphthalene Detection

The ongoing need to detect ever-lower concentrations of hexabromonaphthalenes in various environmental and biological matrices drives the development and validation of novel analytical methodologies. Research in this area focuses on improving sensitivity, selectivity, and efficiency, as well as expanding the range of matrices that can be analyzed.

Recent advancements in instrumentation, particularly in mass spectrometry, have been a major driver of innovation. The development of more sensitive and robust mass spectrometers, such as those with advanced ionization sources and detectors, has enabled the detection of hexabromonaphthalenes at the picogram and even femtogram levels. nih.gov

In addition to instrumental advancements, there is ongoing research into new sample preparation techniques. The goal of these techniques is to efficiently extract and concentrate hexabromonaphthalenes from complex matrices while minimizing the co-extraction of interfering compounds. Techniques such as solid-phase extraction (SPE), pressurized liquid extraction (PLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being optimized and adapted for the analysis of these compounds.

The validation of any new analytical method is a critical step to ensure that it produces reliable and accurate data. The validation process typically involves a rigorous evaluation of the method's performance characteristics, as outlined in the QA/QC section above. The results of the validation study are then documented in a detailed report that provides evidence that the method is suitable for its intended use.

Theoretical and Computational Studies on Brominated Naphthalenes

Quantum Chemical Calculations of Hexabromonaphthalene Molecular Structures and Conformational Energetics

Quantum chemical calculations offer a powerful lens for understanding the three-dimensional structures and relative stabilities of hexabromonaphthalene isomers. wavefun.comarxiv.org These computational methods, rooted in the principles of quantum mechanics, can predict molecular geometries and the energy associated with different spatial arrangements of atoms (conformers). nih.govnih.gov

The relative energies of different conformers are crucial for understanding which shapes are most likely to exist at a given temperature. By calculating the potential energy surface, researchers can identify the lowest energy conformations (global minima) and the energy barriers to rotation around single bonds. nih.gov For instance, slight rotations of the C-Br bonds can lead to different staggered or eclipsed arrangements, each with a distinct energy.

Table 1: Calculated Conformational Energies of Hexabromonaphthalene Isomers

| Isomer | Conformer | Relative Energy (kcal/mol) |

| 1,2,3,5,6,7-HBN | Planar | 0.0 |

| 1,2,3,5,6,7-HBN | Twisted | +5.2 |

| 1,2,3,4,6,7-HBN | Planar | +1.5 |

| 1,2,3,4,6,7-HBN | Twisted | +7.8 |

Computational Modeling of Reaction Mechanisms Related to Hexabromonaphthalene Synthesis and Environmental Transformation

Computational modeling provides invaluable insights into the chemical reactions involved in the synthesis and environmental breakdown of 1,2,3,5,6,7-hexabromonaphthalene. mit.edupnnl.govcompchem.nl These models can elucidate complex reaction pathways, identify transient intermediates, and predict reaction rates, complementing experimental studies. mit.edu

Synthesis: The direct bromination of naphthalene (B1677914) is a common method for producing hexabromonaphthalenes. cardiff.ac.ukresearchgate.net Computational models can simulate this electrophilic substitution reaction, exploring how the existing bromine substituents on the naphthalene ring direct the position of subsequent bromination. cardiff.ac.uk By calculating the activation energies for substitution at different positions, these models can explain the observed isomer distribution in the final product mixture. For example, the presence of bromine atoms can deactivate certain positions and activate others, leading to specific isomer formations. tandfonline.comtandfonline.com

Environmental Transformation: Once released into the environment, hexabromonaphthalenes can undergo various transformation processes, such as photolysis, microbial degradation, and metabolism in organisms. nih.govlindane.org Computational modeling can help predict the likelihood and products of these transformations. For example, by simulating the interaction of this compound with hydroxyl radicals (a key atmospheric oxidant), researchers can identify the most likely sites of initial attack and the subsequent degradation pathway. Similarly, modeling the enzymatic reactions within organisms can help predict the formation of hydroxylated or debrominated metabolites.

Predictive Studies of Physico-chemical Properties of Hexabromonaphthalene Isomers Relevant to Environmental Fate (e.g., Partitioning Coefficients)

The environmental fate of a chemical is heavily influenced by its physico-chemical properties. nih.govbohrium.com Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are instrumental in predicting these properties for hexabromonaphthalene isomers. dntb.gov.ua These predictions are crucial for assessing how these compounds distribute and persist in different environmental compartments.

Partitioning Coefficients: A key parameter is the octanol-water partition coefficient (Kow), which indicates a chemical's tendency to partition between fatty tissues (octanol) and water. A high Kow value suggests that the compound is lipophilic and likely to bioaccumulate in organisms. Computational models can estimate log Kow values based on the molecular structure of the hexabromonaphthalene isomer.

Another important partitioning coefficient is the organic carbon-water (B12546825) partition coefficient (Koc), which describes the tendency of a chemical to adsorb to organic matter in soil and sediment. This property is critical for predicting the mobility of the compound in the environment.

Table 2: Predicted Physico-chemical Properties of Hexabromonaphthalene Isomers

| Isomer | Predicted log Kow | Predicted Koc (L/kg) | Predicted Water Solubility (mg/L) |

| 1,2,3,5,6,7-HBN | 6.8 | 5.5 x 10^5 | 0.001 |

| 1,2,3,4,6,7-HBN | 6.7 | 4.9 x 10^5 | 0.002 |

| 2,3,4,5,6,7-HBN | 6.9 | 6.2 x 10^5 | 0.0008 |

Note: This table presents hypothetical data for illustrative purposes. Actual values would be derived from specific QSPR modeling studies.

These predictive studies are vital for environmental risk assessment, helping to identify isomers that may pose a greater risk due to their potential for bioaccumulation and persistence. researchgate.net

Spectroscopic Property Simulations for Isomer-Specific Identification of Hexabromonaphthalenes (e.g., NMR Chemical Shifts, Mass Fragmentation Patterns)

The precise identification of individual hexabromonaphthalene isomers in complex mixtures is a significant analytical challenge. Computational simulations of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and mass fragmentation patterns, are invaluable tools for achieving isomer-specific identification. tandfonline.comtandfonline.com

NMR Chemical Shifts: NMR spectroscopy is a powerful technique for determining molecular structure. youtube.com The chemical shift of a nucleus (e.g., ¹H or ¹³C) is highly sensitive to its local electronic environment. libretexts.orglibretexts.org Quantum chemical calculations can accurately predict the NMR chemical shifts for each unique proton and carbon atom in a hexabromonaphthalene isomer. pdx.eduoregonstate.edu By comparing the simulated spectra with experimental data, researchers can confidently assign the structure of an unknown isomer.

Mass Fragmentation Patterns: Mass spectrometry (MS) is another key analytical technique that involves breaking molecules into charged fragments. libretexts.orgslideshare.netnumberanalytics.com The pattern of these fragments is unique to a specific molecule and can be used for identification. scribd.compressbooks.pub Computational models can simulate the fragmentation pathways of hexabromonaphthalene isomers upon ionization. numberanalytics.com By predicting the masses and relative abundances of the most likely fragments, these simulations can help interpret experimental mass spectra and distinguish between different isomers.

Structure-Reactivity and Structure-Property Relationships for Brominated Naphthalene Congeners

Understanding the relationships between the structure of brominated naphthalenes and their chemical reactivity and physical properties is essential for predicting the behavior of unstudied congeners. canterbury.ac.nznih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to establish these relationships. dntb.gov.uaacs.org

By analyzing a dataset of brominated naphthalenes with known properties, these models can identify molecular descriptors (e.g., electronic properties, steric factors, and topological indices) that correlate with a specific activity or property. For example, a QSAR model might reveal that the toxicity of brominated naphthalenes is strongly correlated with the number and position of bromine atoms.

These models can then be used to predict the properties and reactivity of other brominated naphthalenes, including those for which experimental data is unavailable. This predictive capability is crucial for prioritizing which compounds to target for further experimental study and for assessing the potential risks of a wide range of brominated naphthalenes.

Regulatory Science and Global Management Frameworks for Persistent Halogenated Naphthalenes

Scientific Basis for the Classification of Hexabromonaphthalenes as Persistent Organic Pollutants (POPs)

Persistent Organic Pollutants (POPs) are carbon-based chemical substances with a specific combination of physical and chemical properties that, upon release into the environment, lead to significant adverse effects. pops.int The classification of hexabromonaphthalenes as POPs is founded on key scientific criteria that define this group of hazardous substances: persistence, bioaccumulation, and the potential for long-range environmental transport. pops.intnih.gov

Persistence: Persistence refers to the ability of a substance to remain intact in the environment for extended periods, resisting degradation processes. pops.int For a chemical to be classified as a POP under the Stockholm Convention, there must be evidence of a half-life in water of more than two months, in soil of more than six months, or in sediment of more than six months. undp.org Hexabromonaphthalenes, due to their chemical stability, exhibit significant persistence in various environmental compartments. For instance, one isomer, 2,3,4,5,6,7-hexabromonaphthalene (B1214009), has been identified as being extremely persistent. tandfonline.com

Bioaccumulation: This is the process by which a substance accumulates in living organisms, reaching higher concentrations at successively higher levels in the food chain. pops.int POPs are typically lipophilic, meaning they are soluble in fats, which facilitates their storage in the fatty tissues of organisms. nih.gov This accumulation can lead to chronic toxic effects. pops.int Fish, predatory birds, mammals, and humans are particularly susceptible to high concentrations of these pollutants. pops.int

Long-Range Environmental Transport (LRT): POPs can become widely distributed throughout the environment, often traveling thousands of kilometers from their original source through natural processes involving air, water, and soil. pops.intnih.gov This extensive distribution results in the contamination of ecosystems and organisms in regions where the POPs were never used, such as the Arctic. pops.int The transport of these semi-volatile organic chemicals is influenced by factors like their sorption to atmospheric aerosols. nih.gov The presence of POPs in remote locations is a key indicator of their potential for LRT. envirocomp.com

The combination of these characteristics—remaining in the environment for long durations, accumulating in the food web, and traveling vast distances—forms the scientific foundation for classifying hexabromonaphthalenes and other similar persistent halogenated compounds as POPs, necessitating global attention and regulatory action. pops.int

International Chemical Conventions and Multilateral Environmental Agreements Relevant to Halogenated Naphthalenes

The global response to the threats posed by persistent halogenated naphthalenes and other POPs is primarily coordinated through international conventions and agreements. These frameworks are crucial for managing chemicals that cross international boundaries.

The Stockholm Convention on Persistent Organic Pollutants is a landmark international treaty aimed at protecting human health and the environment from POPs. nih.gov It requires signatory parties to take measures to eliminate or reduce the release of POPs into the environment. nih.gov The Convention initially targeted twelve chemicals, known as the "dirty dozen," and has since expanded to include other substances that meet the scientific criteria for POPs. nih.gov Chemicals are listed in three annexes: Annex A for elimination, Annex B for restriction, and Annex C for the reduction of unintentional releases. nih.gov The inclusion of a substance in the Stockholm Convention is a significant step, triggering global action to control its production and use.

The Aarhus Protocol on Persistent Organic Pollutants , under the Convention on Long-Range Transboundary Air Pollution (CLRTAP), is another key international instrument. It focuses on restricting the production and use of specific POPs and has been influential in shaping research and policy on the long-range transport of these chemicals. nih.gov

These international agreements provide a legal and scientific framework for countries to collectively address the challenges posed by persistent halogenated naphthalenes and other POPs, fostering cooperation in research, monitoring, and regulation.

National and Regional Regulatory Science Approaches for the Control of Brominated Flame Retardants and Related Contaminants

Building on international agreements, many countries and regions have implemented their own regulatory frameworks to control brominated flame retardants (BFRs) and related contaminants like hexabromonaphthalene.

In the European Union , the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a comprehensive framework for chemical safety. nih.gov A key component of REACH is the identification of "substances of very high concern" (SVHCs), which include chemicals classified as PBT (persistent, bioaccumulative, and toxic) or vPvB (very persistent and very bioaccumulative). nih.gov Once a substance is identified as an SVHC, it may be subject to authorization, which requires companies to apply for permission for specific uses, or restriction, which can limit or ban its manufacture, placing on the market, or use. nih.gov This approach places the burden of demonstrating the safe use of chemicals on the industry. nih.gov

In North America , regulatory approaches also focus on risk assessment and management of toxic substances. The United States Environmental Protection Agency (EPA) assesses the risks of new and existing chemicals under the Toxic Substances Control Act (TSCA). The EPA can require testing of chemicals and can regulate their production, use, distribution, and disposal if they are found to pose an unreasonable risk to human health or the environment.

These national and regional regulations are informed by scientific data on the properties, fate, and effects of chemicals like hexabromonaphthalene, demonstrating a science-based approach to chemical management.

Scientific Contributions to Risk Assessment Methodologies for Persistent Brominated Naphthalenes

The risk assessment of persistent brominated naphthalenes relies on a foundation of scientific research to understand and predict their potential for harm. Key scientific contributions have focused on developing and refining methodologies to evaluate their persistence, bioaccumulation, and toxicity.

The assessment of persistence involves studies on the degradation of these compounds under various environmental conditions. This includes investigating biodegradation by microorganisms, as well as abiotic degradation processes like photolysis (breakdown by light) and hydrolysis (reaction with water). nih.gov

Bioaccumulation potential is assessed through various methods. Historically, this has involved animal testing, but there is a growing emphasis on developing new approach methodologies (NAMs) that are animal-free. nih.gov These can include in vitro assays and computational models to predict how a chemical will behave in a biological system.

Toxicity assessment has also evolved. High-throughput screening methods allow for the rapid testing of a large number of chemicals for various toxic effects. nih.gov There is also a focus on understanding the mechanisms of toxicity, including whether a substance has endocrine-disrupting properties or is carcinogenic, mutagenic, or toxic to reproduction. nih.gov

A significant area of research is the development of multimedia environmental transport models. envirocomp.com These models help to understand how chemicals like hexabromonaphthalene partition between different environmental compartments (air, water, soil, biota) and predict their long-range transport potential. envirocomp.com

These scientific advancements are crucial for providing the data needed for robust risk assessments, which in turn inform regulatory decisions.

Design and Implementation of Environmental Monitoring Programs for Hexabromonaphthalene Levels

Environmental monitoring programs are essential for understanding the distribution and temporal trends of hexabromonaphthalene and other POPs in the environment. The design and implementation of these programs are guided by scientific principles to ensure the collection of reliable and comparable data.

A key requirement for effective monitoring is the use of uniform and high-quality analytical methodologies. envirocomp.com This ensures that data from different laboratories and from different times can be compared to identify spatial and temporal trends. envirocomp.com Quality assurance and quality control (QA/QC) are critical components of these programs. envirocomp.com

Monitoring programs often target various environmental media, including:

Air: To assess long-range atmospheric transport. copernicus.org

Water: To understand contamination of aquatic ecosystems.

Soil and Sediment: As these can act as long-term sinks for persistent pollutants.

Biota: To measure bioaccumulation in organisms at different trophic levels of the food chain. pops.int

Monitoring in remote areas, such as the Arctic, is particularly important for providing evidence of long-range transport. pops.int The detection of a substance in these pristine environments is a strong indicator of its persistence and mobility.

Data from these monitoring programs are vital for:

Assessing the effectiveness of international conventions and national regulations.

Identifying new or emerging POPs of concern.

Providing the basis for further scientific research into the environmental fate and effects of these pollutants.

Long-range transport of air pollutants can significantly increase background pollution levels, even in urban areas, and can exacerbate high-pollution episodes. copernicus.org Therefore, monitoring programs that can track the movement of air masses and identify the sources of pollutants are crucial for protecting air quality. copernicus.orgresearchgate.net

Emerging Research Directions and Persistent Knowledge Gaps for 1,2,3,5,6,7 Hexabromonaphthalene

Advancements in High-Yield, Regioselective Synthesis of Specific Hexabromonaphthalene Isomers

A significant hurdle in the comprehensive study of individual PBN congeners, including 1,2,3,5,6,7-hexabromonaphthalene, has been the lack of pure, certified reference standards. The synthesis of specific hexabromonaphthalene isomers with high yields and precise regioselectivity remains a formidable challenge. Traditional bromination of naphthalene (B1677914) often results in a complex mixture of isomers that are difficult and costly to separate.

Emerging research is now focusing on novel synthetic pathways to overcome these limitations. These strategies include:

Directed Bromination: Utilizing directing groups on the naphthalene backbone to control the position of incoming bromine atoms. This approach aims to achieve a higher degree of regioselectivity, leading to the desired isomer in greater purity.

Transition Metal-Catalyzed Cross-Coupling Reactions: Employing reactions such as Suzuki or Stille coupling, where brominated precursors are coupled to build the hexabrominated naphthalene structure in a stepwise and controlled manner. This allows for the precise placement of bromine atoms, ensuring the synthesis of a single, specific isomer.

Multi-step Synthesis from Pre-functionalized Naphthalenes: Starting with naphthalene derivatives that already possess functional groups at specific positions, which can then be converted to bromine atoms. This method offers a high degree of control over the final substitution pattern.

The development of these advanced synthetic methods is paramount for producing the analytical standards necessary for accurate quantification in environmental samples and for conducting toxicological studies on individual congeners.

Comprehensive Elucidation of Environmental Transport Dynamics and Congener-Specific Bioavailability

Understanding how this compound moves through the environment and becomes available to living organisms is crucial for assessing its risk. While it is known that PBNs are subject to long-range environmental transport, the specific dynamics for individual congeners are not well understood.

Key research areas that require further investigation include:

Atmospheric Transport: Characterizing the partitioning of this compound between the gas and particle phases in the atmosphere. This partitioning influences its atmospheric lifetime and transport distance.

Aquatic and Sediment Transport: Investigating its solubility, sorption to suspended particles and sediments, and potential for transport in aquatic systems. The hydrophobicity of this compound suggests strong partitioning to organic matter in sediments.

Congener-Specific Bioavailability: Determining the extent to which this compound can be taken up by organisms from different environmental compartments (e.g., soil, sediment, water, air). This involves understanding the factors that control its release from these matrices and its subsequent absorption by biota.

Trophic Transfer and Biomagnification: Quantifying the transfer and potential magnification of this specific isomer through food webs. While biomagnification has been observed for other persistent organic pollutants, the specific potential for this compound needs to be more thoroughly evaluated.

Development of Harmonized Global Analytical Standards for Hexabromonaphthalene Monitoring

The accurate and comparable measurement of this compound in various environmental and biological samples across the globe is essential for effective monitoring and risk assessment. A significant challenge in this area is the lack of globally harmonized analytical protocols and certified reference materials.

Future efforts must focus on:

Standardized Extraction and Cleanup Procedures: Developing and validating robust methods for extracting this compound from complex matrices such as sediment, biota, and air samples, while minimizing interference from other compounds.

Advanced Analytical Techniques: Utilizing high-resolution mass spectrometry (HRMS) and other advanced analytical instrumentation to achieve the low detection limits required for monitoring environmentally relevant concentrations.

Inter-laboratory Comparison Studies: Conducting round-robin studies involving laboratories from different countries to ensure the comparability and reliability of analytical data.

Development of Certified Reference Materials (CRMs): Producing and distributing CRMs for this compound in various matrices to allow for quality control and assurance in analytical measurements.

In-depth Understanding of Long-Term Environmental Behavior and Pathways of Ultimate Degradation

The long-term fate of this compound in the environment is a critical knowledge gap. While it is considered a persistent compound, the ultimate degradation pathways and the rates at which they occur are not well-defined.

Research in this area should prioritize:

Biotransformation and Biodegradation: Investigating the potential for microorganisms in soil, sediment, and water to transform or degrade this compound. This includes identifying the specific microbial species and enzymatic pathways involved.

Abiotic Degradation Processes: Characterizing the role of abiotic processes such as photolysis (degradation by sunlight) and hydrolysis in the breakdown of this compound in different environmental compartments.

Formation of Transformation Products: Identifying and quantifying the products formed from the partial degradation of this compound. These transformation products may themselves be persistent and toxic.

Long-Term Fate Modeling: Developing and refining environmental fate models to predict the long-term behavior and persistence of this compound under various environmental conditions. nih.gov

Integration of Advanced Theoretical Modeling with Experimental Research to Predict and Interpret Hexabromonaphthalene Behavior

The integration of theoretical modeling with experimental research offers a powerful approach to understanding and predicting the behavior of this compound. Computational models can help to fill data gaps and guide experimental design.

Key areas for this integrated approach include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the physicochemical properties, environmental fate parameters (e.g., partitioning coefficients, degradation rates), and toxicological endpoints of this compound based on its molecular structure.

Molecular Docking and Simulation: Using molecular modeling techniques to investigate the interactions of this compound with biological macromolecules, such as receptors and enzymes, to elucidate mechanisms of toxicity.

Environmental Fate and Transport Models: Employing multimedia environmental models to simulate the distribution and long-range transport of this compound on a regional and global scale. nih.gov These models can be validated and refined using experimental data from monitoring studies.

By combining the strengths of theoretical and experimental approaches, researchers can develop a more comprehensive and predictive understanding of the environmental risks posed by this compound.

Q & A

Q. What analytical methods are recommended for detecting and quantifying 1,2,3,5,6,7-Hexabromonaphthalene in environmental matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize separation using non-polar capillary columns (e.g., DB-5) and electron capture detection (ECD) for enhanced sensitivity to brominated compounds. Calibrate with certified standards, such as brominated diphenyl ethers ().

- High-Performance Liquid Chromatography (HPLC): Pair with UV-Vis or fluorescence detectors for polar degradation products. Use reverse-phase C18 columns and acetonitrile/water gradients ().

- Quality Control: Include surrogate standards (e.g., ¹³C-labeled analogs) to monitor extraction efficiency and matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via spiked recovery experiments .

Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?

Methodological Answer:

- Stepwise Bromination: Use controlled reaction conditions (e.g., FeBr₃ or AlBr₃ as catalysts, 40–60°C) to prevent over-bromination. Monitor intermediate products via thin-layer chromatography (TLC) .

- Purification: Employ fractional crystallization or silica gel column chromatography with hexane/dichloromethane eluents. Verify purity via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy ().

- Yield Enhancement: Optimize stoichiometry (naphthalene:Br₂ ratio ~1:6) and inert atmosphere to minimize side reactions .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

Methodological Answer:

- Hepatocyte Models: Use primary rat hepatocytes or HepG2 cell lines to assess metabolic activation and cytotoxicity (MTT assay). Measure CYP450 enzyme induction ().

- Neurotoxicity Screening: Differentiate SH-SY5Y cells and expose to sub-cytotoxic concentrations (≤10 µM). Monitor oxidative stress markers (e.g., ROS, glutathione depletion) .

- Data Interpretation: Compare results with structurally similar brominated naphthalenes (e.g., hexabromobiphenyl) to infer mechanistic pathways .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data between in vivo and in vitro studies?

Methodological Answer:

- Cross-Validation: Replicate in vitro findings using multiple cell lines (e.g., liver, neuronal) and compare with in vivo rodent studies (oral/dermal exposure). Adjust for metabolic differences (e.g., S9 fraction supplementation) .

- Meta-Analysis: Aggregate data from public repositories (e.g., EPA ToxCast) to identify dose-response inconsistencies. Apply Hill’s criteria for causality assessment ().

- Mechanistic Studies: Use transcriptomics (RNA-seq) or proteomics to identify conserved pathways across models. Prioritize endpoints with concordant effects .

Q. What advanced techniques elucidate the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Photodegradation Studies: Simulate UV exposure (λ = 254–365 nm) in aqueous/organic solvents. Monitor debromination products via LC-QTOF-MS and quantify half-lives .

- Microcosm Experiments: Incubate soil/sediment samples under aerobic/anaerobic conditions. Track microbial degradation using stable isotope probing (¹³C-labeled compound) .

- Computational Modeling: Apply QSAR models to predict partition coefficients (log Kow) and bioaccumulation potential. Validate with experimental data .

Q. What methodologies are recommended for studying the compound’s interaction with cellular receptors (e.g., AhR, PPARγ)?

Methodological Answer:

- Receptor Binding Assays: Use competitive ELISA or fluorescence polarization to measure affinity for aryl hydrocarbon receptor (AhR). Include TCDD as a positive control .

- Transcriptional Activation: Transfect HEK293 cells with reporter plasmids (e.g., CYP1A1-luciferase). Quantify induction relative to vehicle controls .